Trifluoromethylcopper

Beschreibung

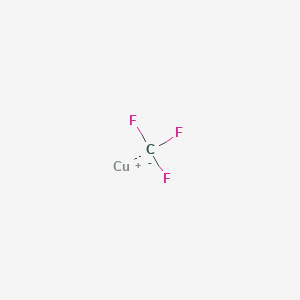

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

CCuF3 |

|---|---|

Molekulargewicht |

132.55 g/mol |

IUPAC-Name |

copper(1+);trifluoromethane |

InChI |

InChI=1S/CF3.Cu/c2-1(3)4;/q-1;+1 |

InChI-Schlüssel |

WJYJULOBJLLPER-UHFFFAOYSA-N |

Kanonische SMILES |

[C-](F)(F)F.[Cu+] |

Synonyme |

trifluoromethylcopper |

Herkunft des Produkts |

United States |

Synthesis and Characterization of Trifluoromethylcopper Species

In Situ Generation Methodologies

The transient nature of trifluoromethylcopper necessitates its preparation immediately before or during its intended reaction. Several reliable methods have been established for this purpose, utilizing a range of trifluoromethyl sources.

Decarboxylative Approaches from Trifluoroacetates

A cost-effective and common method for generating this compound involves the decarboxylation of trifluoroacetate (B77799) salts. beilstein-journals.orgbeilstein-journals.orgd-nb.info Heating a mixture of a trifluoroacetate salt, such as sodium trifluoroacetate (CF₃CO₂Na) or potassium trifluoroacetate (CF₃CO₂K), with a copper(I) source like copper(I) iodide (CuI) at high temperatures (150–200 °C) leads to the in situ formation of CuCF₃. beilstein-journals.orgbeilstein-journals.orgd-nb.info The reaction proceeds through the loss of carbon dioxide from the trifluoroacetate, with the resulting trifluoromethyl anion being trapped by the copper(I) salt. beilstein-journals.orgnih.gov

Mechanistic studies suggest that the formation of a cuprate (B13416276) species, [F₃CCuI]⁻, is an intermediate in this process, which then reacts with the substrate. nih.gov The high temperatures required for decarboxylation can be a limitation, but the use of flow chemistry has been shown to mitigate this by allowing for better control of reaction parameters and achieving full conversion in shorter reaction times. beilstein-journals.org Additionally, the use of additives like silver(I) oxide (Ag₂O) has been shown to promote the reaction, possibly by facilitating the decarboxylation to form a silver trifluoromethyl intermediate (AgCF₃) in situ. beilstein-journals.org

The general scheme for this approach is as follows: CF₃CO₂M + CuX → [CuCF₃] + CO₂ + MX (where M = Na, K and X = I, Br, etc.)

| Trifluoroacetate Source | Copper Source | Conditions | Reference |

| Sodium trifluoroacetate (CF₃CO₂Na) | Copper(I) iodide (CuI) | 150–200 °C, NMP | beilstein-journals.orgd-nb.info |

| Potassium trifluoroacetate (CF₃CO₂K) | Copper(I) iodide (CuI) | 160-200 °C, Pyridine, Flow reactor | beilstein-journals.org |

| Methyl trifluoroacetate (MTFA) | Copper(I) iodide (CuI) | 180 °C, DMF or Sulfolane | beilstein-journals.orgd-nb.info |

| Sodium trifluoroacetate (CF₃CO₂Na) | Copper(I) iodide (CuI) / Silver(I) oxide (Ag₂O) | High Temperature | beilstein-journals.org |

Transmetalation from Trifluoromethylsilanes (TMSCF₃) and Related Reagents

The transmetalation of a trifluoromethyl group from a silicon-based reagent to a copper salt is a widely employed and versatile method for generating this compound. beilstein-journals.org The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is the most common precursor in this approach. beilstein-journals.orgsustech.edu.cn The reaction is typically initiated by a fluoride (B91410) source, which activates the TMSCF₃ to form a reactive pentacoordinate silicate (B1173343) intermediate. This intermediate then transfers the CF₃ group to a copper(I) or copper(II) salt. beilstein-journals.orgnih.gov

The in situ generation of CuCF₃ from TMSCF₃ allows for a broad range of subsequent trifluoromethylation reactions. beilstein-journals.org For instance, the "CuCF₃" species generated from CuI, TMSCF₃, and cesium fluoride (CsF) has been used in the trifluoromethylation of α-diazo esters. cas.cn Water has been found to play a crucial promotional role in some of these systems by activating the "CuCF₃" species. cas.cn

A plausible reaction pathway involves the formation of the trifluoromethyl anion (CF₃⁻), which is then captured by the copper salt. beilstein-journals.org The choice of copper source, fluoride source, and solvent can influence the efficiency and outcome of the reaction.

| CF₃ Source | Copper Source | Activator/Additive | Key Findings | Reference |

| TMSCF₃ | Copper(I) or Copper(II) salts | Fluoride source (e.g., KF, CsF) | Forms a key CF₃Cu(I) intermediate for various transformations. | beilstein-journals.orgnih.gov |

| TMSCF₃ | Copper(I) iodide (CuI) | Cesium fluoride (CsF), Water | Water promotes the trifluoromethylation of α-diazo esters. | cas.cn |

| TMSCF₃ | Copper(I) salts | Borate | Trimethylborate suppresses the decomposition of the trifluoromethyl anion. | organic-chemistry.org |

Radical Generation from Sulfoxides and Sulfones

Another strategy to generate this compound involves the use of radical precursors, notably trifluoromethyl sulfoxides and sulfones. nih.govacs.orgthieme-connect.com Phenyl trifluoromethyl sulfoxide (B87167) (PhSOCF₃) has been shown to be an effective precursor for the generation of "CuCF₃". nih.govacs.orgthieme-connect.com This method allows for the efficient trifluoromethylation of various substrates in the absence of additional ligands. nih.govacs.org It is noteworthy that PhSOCF₃ was found to be more reactive than phenyl trifluoromethyl sulfone (PhSO₂CF₃) in forming the "CuCF₃" species. thieme-connect.com

The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is another important radical precursor. beilstein-journals.orgthieme-connect.comacs.orgnih.gov In the presence of a copper salt and an oxidant like tert-butyl hydroperoxide (TBHP), the Langlois reagent generates a trifluoromethyl radical (•CF₃). beilstein-journals.orgnih.govthieme-connect.comacs.org This radical can then be trapped by a copper(I) species to form the active this compound reagent. beilstein-journals.org Mechanistic studies suggest that a radical process is indeed involved in these transformations. beilstein-journals.orgnih.gov

| CF₃ Precursor | Copper Source | Additive/Oxidant | Proposed Intermediate | Reference |

| Phenyl trifluoromethyl sulfoxide (PhSOCF₃) | Copper salts | None required | "CuCF₃" | nih.govacs.orgthieme-connect.com |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Copper(I) iodide (CuI) | tert-Butyl hydroperoxide (TBHP) | CF₃ radical, then CuCF₃ | beilstein-journals.orgnih.govthieme-connect.comacs.org |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Cupric acetate (B1210297) | tert-Butyl hydroperoxide (TBHP) | CF₃ radical | nih.gov |

Formation from Fluoroform-Derived Sources

Fluoroform (HCF₃), being an inexpensive and readily available industrial byproduct, represents a highly attractive source for the trifluoromethyl group. nih.govresearchgate.netnih.gov The direct cupration of fluoroform can be achieved using a strong base to deprotonate HCF₃, followed by trapping the resulting trifluoromethyl anion with a copper salt. nih.govresearchgate.net For example, a cuprating reagent prepared from copper(I) chloride (CuCl) and potassium tert-butoxide (t-BuOK) has been successfully used to generate "ligandless" CuCF₃ from fluoroform. researchgate.net

This method has been adapted for continuous flow processes, allowing for the consistent production of CuCF₃ in high yields. researchgate.net The resulting fluoroform-derived CuCF₃ has proven to be a highly efficient reagent for the trifluoromethylation of various substrates, including aryl boronic acids, under mild conditions. nih.gov Radiochemical studies have also utilized fluoroform ([¹¹C]HCF₃ and [¹⁸F]HCF₃) to generate the corresponding radiolabeled this compound reagents for applications in positron emission tomography (PET). nih.govacs.org

Generation via Difluorocarbene Precursors

This compound can also be generated from precursors that form difluorocarbene (:CF₂) as an intermediate. beilstein-journals.orgd-nb.info One such approach involves the reaction of methyl chlorodifluoroacetate (ClCF₂CO₂Me) with potassium fluoride (KF) and copper(I) iodide (CuI). beilstein-journals.orgd-nb.info In this process, demethylation of the ester is followed by decarboxylation to yield difluorocarbene. beilstein-journals.orgd-nb.info The difluorocarbene is then trapped by a fluoride ion to form the trifluoromethyl anion, which subsequently reacts with the copper(I) salt to produce CuCF₃. beilstein-journals.orgd-nb.info

Another example involves the use of (difluoromethyl)diphenylphosphine oxide (DFPB). In the presence of a base like DBU, DFPB can generate difluorocarbene, which then undergoes a series of transformations to ultimately produce a trifluoromethyl anion that is trapped by copper to form CuCF₃. nih.gov

Isolation and Structural Elucidation of Well-Defined this compound Complexes

While "CuCF₃" is often used to denote the reactive species generated in situ, it is typically a complex mixture and not a simple, well-defined compound. However, several research groups have successfully synthesized and characterized stable, well-defined this compound complexes, often by using stabilizing ligands.

One of the earliest and most well-known examples is the [(phen)CuCF₃] complex (phen = 1,10-phenanthroline), which is an isolable and stable solid. sustech.edu.cn This complex has been demonstrated to be an effective reagent for the trifluoromethylation of aryl iodides and bromides. sustech.edu.cn

More recently, the synthesis and characterization of tris(trifluoromethyl)copper(III) complexes have been reported. chemrxiv.orgresearchgate.net These complexes, such as (DMF)₂Cu(CF₃)₃ and (MeCN)Cu(CF₃)₃, have been characterized by X-ray crystallography, revealing details about their molecular structures. chemrxiv.orgresearchgate.net For instance, the crystal structure of (DMF)₂Cu(CF₃)₃ shows a five-coordinated copper(III) center. chemrxiv.org These well-defined Cu(III) complexes can serve as precursors to other novel copper(III) species through ligand substitution. chemrxiv.org

The characterization of these complexes often relies on a combination of techniques, including:

X-ray Crystallography: Provides definitive structural information, including bond lengths and angles. chemrxiv.orgresearchgate.netnih.govsci-hub.semdpi.com

NMR Spectroscopy: ¹⁹F NMR is particularly useful for identifying and quantifying trifluoromethyl-containing species. sci-hub.seresearchgate.netresearchgate.netrsc.org

Mass Spectrometry: Confirms the mass of the complex. sci-hub.sersc.org

Elemental Analysis: Determines the elemental composition of the synthesized complex. rsc.org

The study of these isolated complexes provides valuable insights into the nature of the Cu-CF₃ bond and the mechanisms of trifluoromethylation reactions.

| Complex | Characterization Methods | Key Structural Features | Reference |

| (DMF)₂Cu(CF₃)₃ | X-ray Crystallography, Elemental Analysis | Five-coordinated Cu(III) center | chemrxiv.org |

| (MeCN)Cu(CF₃)₃ | X-ray Crystallography | Square-planar geometry of the Cu(III) center | chemrxiv.org |

| [(phen)CuCF₃] | - | Isolable and stable solid | sustech.edu.cn |

| [Cu(CF₃)₄]⁻ | X-ray Diffraction (DAFS) | Cu K-edge energy is blue-shifted, suggesting Cu(I) character | nih.gov |

| (8-hydroxyquinoline)Cu(CF₃)₂ | ¹H, ¹³C, ¹⁹F NMR, Mass Spectrometry, Elemental Analysis | - | rsc.org |

N-Heterocyclic Carbene (NHC)-Supported Cu(I)-CF3 Complexes

N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in organometallic chemistry due to their strong σ-donating properties, which allow them to stabilize metal centers in various oxidation states. nih.gov The synthesis of NHC-supported copper(I) complexes is often straightforward. A common method involves the reaction of an imidazolium (B1220033) salt precursor with a copper(I) source, such as copper(I) chloride, in the presence of a base. nih.gov

For instance, complexes like [Cu(NHC)Cl] can be synthesized and subsequently used as precursors. researchgate.net The synthesis of N-heterocyclic carbene adducts of copper(I) has been achieved through reactions of these precursors with appropriate reagents. researchgate.net The steric bulk of the NHC ligand can significantly influence the structural motif of the resulting complex. researchgate.net

Characterization of these complexes relies heavily on single-crystal X-ray diffraction and IR spectroscopy. researchgate.net X-ray analysis confirms the geometry around the metal center, which is often linear for two-coordinate Cu(I) complexes, and provides precise bond lengths, such as the crucial C(carbene)-Cu bond. nih.govresearchgate.net For example, the C(carbene)-Cu bond length in an N-bound thiocyanate (B1210189) complex, [Cu(IPr)(NCS)], was found to be 1.867(4) Å. researchgate.net

Phenanthroline-Ligated this compound(I) Complexes

Phenanthroline and its derivatives are classic bidentate nitrogen ligands used in coordination chemistry to form stable complexes with various metal ions. biomedpharmajournal.orgmdpi.com The complex (1,10-Phenanthroline)(trifluoromethyl)copper(I), often abbreviated as (Phen)Cu-CF3, is a notable single-component reagent for trifluoromethylation. sigmaaldrich.com

Its preparation can be achieved by treating a copper(I) source, such as tetrameric copper(I) tert-butoxide ([CuOt-Bu]4), with 1,10-phenanthroline (B135089), followed by the addition of a trifluoromethyl source like (trifluoromethyl)trimethylsilane (CF3TMS). sigmaaldrich.com The resulting product is a thermally stable, solid material that is easier to handle than many multi-component trifluoromethylation systems. sigmaaldrich.com These types of complexes are valuable in synthetic chemistry, particularly for the trifluoromethylation of aryl iodides. sigmaaldrich.com

Tris(trifluoromethyl)copper(III) Solvates and Their Derivatives

While Cu(III) complexes are relatively rare, the isolation of tris(trifluoromethyl)copper(III) species represents a significant advancement. chemrxiv.orgrsc.org These compounds are typically stabilized as solvates, which are highly reactive and serve as precursors to a range of other Cu(III) derivatives. chemrxiv.orgresearchgate.net

Researchers have successfully synthesized and characterized tris(trifluoromethyl)copper(III) in the form of weakly coordinated solvent adducts, namely (DMF)₂Cu(CF₃)₃ and (MeCN)Cu(CF₃)₃. chemrxiv.orgresearchgate.net The synthesis of the dimethylformamide (DMF) adduct involves a reaction that yields yellow crystals upon recrystallization. chemrxiv.org X-ray single-crystal diffraction analysis confirmed the structure as (DMF)₂Cu(CF₃)₃. chemrxiv.org The crystal structure reveals a five-coordinated Cu(III) center. chemrxiv.orgresearchgate.net The geometry features one significantly shorter Cu-O bond compared to the other, and the Cu-C bonds in the axial positions are slightly elongated due to the strong trans-effect of the CF₃ groups. chemrxiv.org

The acetonitrile (B52724) (MeCN) adduct, (MeCN)Cu(CF₃)₃, was also synthesized and characterized. chemrxiv.orgresearchgate.net Its crystal structure shows a T-shaped geometry for the Cu(CF₃)₃ fragment, which is preserved upon solvation. chemrxiv.org

| Compound | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|

| (DMF)₂Cu(CF₃)₃ | 5-coordinate (τ₅ = 0.426) | Cu-O: 1.936(2), 2.225(2) Cu-C(axial): 1.961(3), 1.953(3) Cu-C(equatorial): 1.926(3) | chemrxiv.orgresearchgate.net |

| (MeCN)Cu(CF₃)₃ | T-shaped (τ₄ = 0.122) | Cu-N: 1.906(8) Cu-C (cis to Cu-N): 1.992(9), 1.962(9) Cu-C (trans to Cu-N): 1.93(1) | chemrxiv.orgresearchgate.net |

| [Cu(CF₃)₃(OAc)]⁻ | 5-coordinate (τ₅ = 0.076) | Cu-O: 1.898(2), 2.493(2) Cu-C(axial): 1.967(3), 1.966(3) Cu-C(equatorial): 1.929(3) | chemrxiv.orgresearchgate.net |

| [Cu(CF₃)₃(OBz)]⁻ | N/A | Cu-O: 1.872(2), 2.712(2) Cu-C(axial): 1.961(3), 1.978(3) Cu-C(equatorial): 1.922(3) | chemrxiv.orgresearchgate.net |

| [Cu(CF₃)₃(ONO)]⁻ | N/A | Cu-O: 2.055(5), 2.355(4) Cu-C(axial): 1.972(7), 1.935(6) Cu-C(equatorial): 1.903(6) | chemrxiv.orgresearchgate.net |

The lability of the solvent molecules coordinated to the Cu(III) center in solvates like (DMF)₂Cu(CF₃)₃ allows for the formation of various derivatives through ligand substitution. chemrxiv.org This reactivity provides a pathway to novel Cu(III) species that were previously inaccessible. chemrxiv.orgresearchgate.net

For example, reacting (DMF)₂Cu(CF₃)₃ with monoanionic ligands under mild conditions has afforded the first examples of Cu(III) carboxylate and nitrite (B80452) complexes. chemrxiv.orgresearchgate.net The reaction with tetrabutylammonium (B224687) acetate and benzoate (B1203000) yields the corresponding tris(trifluoromethyl)copper(III) acetate ([Cu(CF₃)₃(OAc)]⁻) and benzoate ([Cu(CF₃)₃(OBz)]⁻) complexes. chemrxiv.org Similarly, a Cu(III) nitrito complex, [Cu(CF₃)₃(ONO)]⁻, has also been prepared and characterized. chemrxiv.orgresearchgate.net Furthermore, ligand substitution in well-defined, highly-coordinated copper complexes like PyCu(CF₃)₃ with pincer ligands has been shown to produce formally octahedral copper(III) complexes. researchgate.net These reactions demonstrate the utility of Cu(CF₃)₃ solvates as versatile precursors for expanding the scope of Cu(III) chemistry. chemrxiv.orgamazonaws.com

Spectroscopic and Analytical Techniques for Species Characterization

A suite of spectroscopic and analytical methods is essential for the unambiguous characterization of this compound species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing these compounds in solution. biomedpharmajournal.org In particular, ¹⁹F NMR spectroscopy is indispensable for compounds containing the trifluoromethyl group. It allows for direct observation of the CF₃ environment and is used to determine reaction yields and identify by-products, often with the use of an internal standard like PhCF₃. chemrxiv.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups and ligands within a complex. researchgate.netbiomedpharmajournal.org For example, it can confirm the coordination of ligands by observing shifts in characteristic vibrational frequencies upon complexation. biomedpharmajournal.org

Elemental Analysis: This fundamental technique is used to determine the elemental composition of a newly synthesized compound, confirming its bulk purity and empirical formula. biomedpharmajournal.orgchemrxiv.org

UV-Visible Spectroscopy: The formation of colored metal-ligand complexes allows for their study using UV-Vis spectroscopy, which provides information about the electronic transitions within the molecule. biomedpharmajournal.orgsohag-univ.edu.eg

Mechanistic Investigations of Trifluoromethylcopper Reactivity

Concerted Oxidative Addition-Reductive Elimination (OARE) Pathways

The concerted OARE pathway involves the formal addition of a substrate to the copper center, followed by the elimination of the trifluoromethylated product. This mechanism is characterized by a simultaneous bond-breaking and bond-forming process within a single transition state.

Role of Oxidation States in Catalytic Cycles

The catalytic cycle in copper-mediated trifluoromethylation reactions often involves changes in the oxidation state of the copper center, typically cycling between Cu(I), Cu(II), and Cu(III) states. The formal oxidation state of the metal center is a critical factor in determining the feasibility and course of the reaction. osti.gov

Cu(I)/Cu(III) Catalytic Cycle: A common pathway involves the oxidative addition of a substrate to a Cu(I)-CF3 species to form a Cu(III) intermediate. This high-valent copper complex then undergoes reductive elimination to yield the trifluoromethylated product and regenerate the Cu(I) catalyst. researchgate.net The stability and reactivity of the Cu(III) intermediate are highly dependent on the ligand environment. researchgate.netresearchgate.net For instance, stable five-coordinate neutral Cu(III) complexes have been synthesized and shown to undergo reductive elimination much faster than their anionic cuprate(III) counterparts. researchgate.net

Electron-Rich vs. Electron-Poor Metal Centers: Oxidative addition is generally favored by electron-rich metal centers in low oxidation states, while reductive elimination is favored by metal centers in higher oxidation states. libretexts.org This principle governs the flow of the catalytic cycle.

Ligand Effects: The ligands coordinated to the copper center play a crucial role in modulating its electronic properties and, consequently, the accessibility of different oxidation states. acs.org For example, weakly ligated tris(trifluoromethyl)copper(III) complexes have been shown to be effective in photoinduced radical C-H trifluoromethylation. researchgate.net

Transition State Analysis and Energetics

The transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products. studysmarter.co.uk Understanding the structure and energetics of the transition state in the OARE pathway is key to predicting reaction outcomes and optimizing conditions. numberanalytics.com

Concerted Nature: In a concerted mechanism, bond breaking and bond formation occur simultaneously. libretexts.org For the reductive elimination step from a Cu(III) center to form a C-CF3 bond, computational studies have indicated a concerted transition state. acs.org

Activation Energy: The energy barrier for the reductive elimination step is a critical factor. For the formation of a C(sp3)-CF3 bond from a Cu(III) complex, a calculated activation enthalpy (ΔH⧺) of 20 kcal/mol has been reported for the concerted transition state. acs.org

Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway. For instance, the C(sp3)–CF3 bond-forming reductive elimination from certain neutral four-coordinate Cu(III) complexes proceeds via a concerted process in less polar solvents, while a stepwise mechanism involving ligand dissociation is favored in more polar solvents. researchgate.net

| Reaction Step | Key Characteristics | Influencing Factors |

| Oxidative Addition | Increase in metal oxidation state by two. | Electron-rich metal center, coordinatively unsaturated complex. |

| Reductive Elimination | Decrease in metal oxidation state by two; formation of new C-CF3 bond. | High oxidation state metal center, cis-arrangement of eliminating groups. libretexts.orgscribd.com |

| Transition State | High-energy intermediate state. wikipedia.org | Ligand sterics and electronics, solvent polarity. |

Radical Reaction Pathways

In addition to the concerted OARE pathway, radical mechanisms play a significant role in the reactivity of trifluoromethylcopper. These pathways involve the generation and reaction of radical species, most notably the trifluoromethyl radical (•CF3).

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental process where one electron is transferred from a donor to an acceptor, leading to the formation of radical ions. numberanalytics.com In the context of this compound chemistry, SET can initiate radical reaction cascades.

Generation of Radical Intermediates: SET from a copper(I) species to a suitable precursor can generate a trifluoromethyl radical. For example, Cu(I) can mediate the generation of •CF3 from reagents like Umemoto's or Togni's reagents through a SET process. beilstein-journals.org Similarly, a Cu(I)CF3 species can transfer an electron to an aryldiazonium salt, leading to the formation of an aryl radical and a Cu(II)CF3 species. nih.gov

Substrate-Dependent Mechanisms: The reaction mechanism can be dependent on the substrate. For instance, in the trifluoromethylation of arenes with a copper(III) trifluoromethyl complex, the reaction can proceed through a SET mechanism when the thermodynamic driving force for electron transfer is high. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis often utilizes SET processes to generate radical intermediates under mild conditions. acs.orgsigmaaldrich.com This approach has been successfully merged with copper catalysis for trifluoromethylation reactions. beilstein-journals.org

Trifluoromethyl Radical Generation and Interception

The generation of the trifluoromethyl radical is a key step in many copper-catalyzed trifluoromethylation reactions. Once formed, this highly reactive intermediate can be intercepted by various substrates.

Sources of •CF3: The trifluoromethyl radical can be generated from various precursors. Sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as Langlois' reagent, is an inexpensive and common source, typically activated by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst. beilstein-journals.orgnih.gov Other sources include CF3I and S-(trifluoromethyl)diphenylsulfonium salts. beilstein-journals.org

Radical Addition: The generated •CF3 radical can add to unsaturated bonds, such as those in alkenes and arenes. beilstein-journals.orgnih.gov For example, the addition of •CF3 to an electron-rich enol acetate (B1210297) can initiate a trifluoromethylation reaction. nih.gov

Reaction with Copper Species: The •CF3 radical can also react with copper species. For instance, the reaction of •CF3 with a Cu(I) species can form a Cu(II)CF3 complex, which can then participate in the catalytic cycle. beilstein-journals.org In another pathway, the •CF3 radical can react with a copper catalyst to form CuCF3 in situ. beilstein-journals.org

| •CF3 Precursor | Activation Method | Resulting Copper Species (Example) |

| Umemoto's Reagent | Cu(I)-mediated SET beilstein-journals.org | Cu(II) species beilstein-journals.org |

| Togni's Reagent | Cu(I)-mediated SET beilstein-journals.org | Cu(II) species beilstein-journals.org |

| CF3SO2Na (Langlois' Reagent) | TBHP/Cu catalyst beilstein-journals.orgnih.gov | Cu(II)CF3 beilstein-journals.org |

| CF3I | Visible light/photoredox catalyst/Cu catalyst beilstein-journals.org | CuCF3 beilstein-journals.org |

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental reaction involving the transfer of a hydrogen atom (a proton and an electron). nih.gov In the context of this compound chemistry, HAT is a key step in the functionalization of C-H bonds.

Initiation of Radical Reactions: The trifluoromethyl radical is a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a C-H bond, generating a carbon-centered radical. wiley.com This is often the initiating step in the direct trifluoromethylation of C-H bonds.

Role in C(sp3)-H Trifluoromethylation: The direct trifluoromethylation of unactivated alkanes can be achieved using multifunctional trifluoromethyl copper complexes. wiley.com For example, the complex bpyCu(CF3)3 can be photoinduced to generate a •CF3 radical, which then acts as a hydrogen atom transfer reagent to abstract a hydrogen from an alkane C(sp3)-H bond. wiley.com

Selectivity: The selectivity of HAT can be a challenge, particularly with substrates containing multiple C-H bonds. However, enzymatic systems demonstrate that high levels of selectivity can be achieved, providing inspiration for the design of synthetic catalysts. nih.gov The distinction between a true HAT mechanism and a concerted proton-coupled electron transfer (cPCET) can be subtle and often requires detailed computational and experimental studies to elucidate. acs.org

Ligand Effects on Reaction Mechanisms and Selectivity

The reactivity and selectivity of this compound (Cu-CF3) reagents are profoundly influenced by the ligands coordinated to the copper center. numberanalytics.comnumberanalytics.com These ancillary ligands modulate the electronic and steric properties of the copper, thereby directing the course of the reaction, influencing rates, and enhancing product selectivity. numberanalytics.comnumberanalytics.com The choice of ligand is a critical parameter in designing effective trifluoromethylation protocols. lehigh.edu

Key observations on ligand effects include:

Bidentate Nitrogen Ligands: Ligands such as 1,10-phenanthroline (B135089) (phen) and its derivatives are commonly employed in copper-catalyzed trifluoromethylation. Studies have shown that while the phen ligand can accelerate reaction rates, high yields can sometimes be achieved even in its absence. beilstein-journals.org For instance, in the trifluoromethylation of aryl iodides, a comparison between reactions with and without the phen ligand revealed only a slight acceleration in its presence. beilstein-journals.org In some copper-mediated fluoroalkylation reactions, electronically varied bipyridine ligands have been shown to impact the rate of oxidative addition, with less electron-donating ligands leading to faster reactions. escholarship.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have proven effective in stabilizing this compound species. The steric bulk of the NHC ligand can control the nuclearity of the copper complex, preventing the formation of less reactive aggregates and ensuring a well-defined, monomeric reactive species. lehigh.edu This control over the copper center's aggregation state can lead to more reliable and reproducible trifluoromethylating reagents. lehigh.edu

Phosphine (B1218219) Ligands: In certain cross-coupling reactions, ancillary phosphine ligands have been evaluated for their ability to promote challenging steps such as transmetalation and reductive elimination. escholarship.org However, their application is not universal, as some reactions employing phosphine ligands have resulted in the formation of P-F bonds and other uncharacterized side products. acs.org

Selectivity Control: In more complex transformations, such as the three-component halo-halodifluoromethylation of alkenes, the use of specific bipyridyl-based ligands is essential for achieving high product selectivity. nih.gov This highlights the ligand's role in not just accelerating the reaction but in orchestrating multi-step sequences to favor the desired product over potential side reactions. nih.gov

The following table summarizes the observed effects of different ligand classes on this compound reactivity.

| Ligand Class | Example(s) | Observed Effects | References |

| Bidentate N-Ligands | 1,10-Phenanthroline, Bipyridine | Can accelerate reaction rates; essential for selectivity in some cases; less electron-donating variants can increase rates. | beilstein-journals.orgescholarship.org |

| N-Heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Stabilize monomeric Cu-CF3 species; prevent aggregation through steric bulk, leading to more reliable reactivity. | lehigh.edu |

| Phosphine Ligands | Various | Evaluated to promote transmetalation and reductive elimination; can lead to side reactions like P-F bond formation. | escholarship.orgacs.org |

Computational Chemistry Insights into Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of this compound species. montclair.educatalysis.blog These theoretical studies provide fundamental insights into the thermodynamics and kinetics of reaction pathways, the structures of transient intermediates, and the electronic properties that govern reactivity. montclair.edu

DFT calculations are widely used to model the ground and transition state structures of copper-trifluoromethyl complexes. scispace.comabinit.org These studies have been instrumental in understanding the electronic nature of these species. For example, theoretical investigations of various tris(trifluoromethyl)copper(III) compounds have supported mechanistic proposals and helped characterize their geometry and Lewis acidic properties. researchgate.net

A significant finding from DFT studies on homoleptic complexes like [Cu(CF3)4]⁻ is the concept of an "inverted ligand field." researchgate.net In this model, the copper center is better described as having a Cu(I) oxidation state, challenging the formal Cu(III) assignment. This insight into the electronic structure is crucial for explaining the unique reactivity patterns of these high-valent copper complexes. researchgate.netresearchgate.net Computational methods are also employed to map out entire reaction energy profiles, identifying the energies of reactants, intermediates, and transition states to determine the most plausible reaction mechanism. montclair.edu

The length of the copper-trifluoromethyl (Cu-CF3) bond is a key structural parameter that offers insight into its strength and reactivity. This has been investigated through both X-ray crystallography and computational modeling.

Experimental Data: Single-crystal X-ray diffraction has provided precise measurements for various complexes. For instance, in the square pyramidal complex (DMF)₂Cu(CF₃)₃, the axial Cu-C bonds are slightly longer (1.953-1.961 Å) than the equatorial one (1.926 Å) due to the strong trans-effect of the CF₃ group. researchgate.netchemrxiv.org In the anionic complex [PPh₄][Cu(CF₃)₃F], the Cu-CF₃ bond length was found to be influenced by the ligand in the trans position; a chloride ligand resulted in a shorter Cu-C bond (1.915 Å) compared to a fluoride (B91410) ligand (1.964 Å). wiley.com

Computational Analysis: DFT calculations often show good agreement with experimental values. osti.gov Theoretical studies comparing Cu-CF₃ and Cu-CH₃ bonds have revealed that the Cu-CF₃ bond is significantly more stable (by ~20 kcal/mol) with respect to homolysis. rsc.org However, the Cu-CF₃ bond is often found to be slightly longer than a corresponding Cu-CH₃ bond. For example, the Cu-CF₃ bond in (IPr)Cu-CF₃ was measured at 1.967(6) Å, whereas the Cu-CH₃ bond in (IPr)Cu-CH₃ is 1.913(6) Å. lehigh.edu This difference is attributed to the distinct electronic properties of the CF₃ group compared to the CH₃ group.

The table below presents a selection of reported Cu-CF₃ bond lengths.

| Compound | Method | Cu-CF₃ Bond Length (Å) | Reference |

| (IPr*)Cu-CF₃ | X-ray | 1.967(6) | lehigh.edu |

| [(SIMes)₂Cu][Cu(CF₃)₂] | X-ray | 1.970(6), 1.959(5) | lehigh.edu |

| (DMF)₂Cu(CF₃)₃ | X-ray | 1.926(3) (eq), 1.953(3) & 1.961(3) (ax) | researchgate.netchemrxiv.org |

| [PPh₄][Cu(CF₃)₃F] | X-ray | 1.964 (avg, trans to F) | wiley.com |

| [PPh₄][Cu(CF₃)₃Cl] | X-ray | 1.915(2) (trans to Cl) | wiley.com |

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene with a silyl (B83357) group on the backbone; SIMes = 1,3-dimesitylimidazolin-2-ylidene.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.orgethz.ch In the context of this compound chemistry, FMO analysis helps to rationalize why certain reactions are favorable and to predict the stereochemical and regiochemical outcomes. imperial.ac.uk

The theory posits that a reaction is favorable when the HOMO of the nucleophile and the LUMO of the electrophile have a small energy gap and compatible symmetry for effective overlap. princeton.edu By calculating the energies and visualizing the shapes of the FMOs of a this compound complex and its reaction partner (e.g., an alkene or aryl halide), chemists can predict the most likely mode of interaction, guiding the development of new reactions.

The kinetic isotope effect (KIE) is the change in reaction rate observed when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org It is a powerful experimental and computational tool for probing reaction mechanisms, particularly for identifying whether a specific bond is broken or formed in the rate-determining step. princeton.edu

In the study of this compound reactivity, KIEs can provide crucial mechanistic evidence. For example, in a copper-catalyzed benzylic C-H trifluoromethylation, an intermolecular primary KIE of kH/kD = 2.8 was observed. nih.gov A KIE value significantly greater than 1 indicates that the C-H bond is being cleaved in the rate-determining step (or a step prior to it), supporting a mechanism that involves this bond-breaking event as a key kinetic bottleneck. nih.govnih.gov Such studies are vital for distinguishing between different proposed mechanistic pathways.

Competing Pathways and Side Reactions

While this compound reagents are effective for C-CF₃ bond formation, their utility can be limited by competing reaction pathways and the formation of undesired byproducts. The nature and prevalence of these side reactions are often dependent on the substrate, the CF₃ source, and the specific reaction conditions.

Common side reactions include:

Elimination Reactions: In the trifluoromethylation of benzylic halides, β-hydride elimination can be a significant competing pathway, leading to the formation of styrene (B11656) derivatives instead of the desired product. rsc.org This is particularly problematic for substrates prone to E2 elimination. acs.org

Oxidative Dimerization and Oligomerization: When using phenol (B47542) derivatives as substrates, undesired side reactions such as oxidative dimerization and oligomerization can occur, especially with less sterically hindered phenols. beilstein-journals.org

Difluorocarbene Formation: The thermal decomposition of this compound can generate difluorocarbene (:CF₂). This highly reactive intermediate can lead to byproducts, for instance, by inserting into another molecule of CuCF₃ to form a CuCF₂CF₃ species, which can then participate in the reaction to yield pentafluoroethylated products. beilstein-journals.org

Formation of Isomers: Under certain conditions, particularly at high temperatures with basic fluoride, trifluoromethylation of arenes can proceed through a competing benzyne (B1209423) pathway, leading to the formation of undesired constitutional isomers. nih.govscispace.com

Fluoride Elimination: Trifluoromethyl groups bound to transition metals can undergo fluoride elimination, a side reaction not typically available to their hydrocarbon counterparts like the methyl group. nih.govscispace.com

Careful optimization of reaction conditions, including solvent, temperature, and ligand choice, is often necessary to suppress these competing pathways and maximize the yield of the desired trifluoromethylated compound.

Formation of Pentafluoroethyl Compounds

The generation of pentafluoroethyl (C2F5) byproducts is a notable phenomenon in certain trifluoromethylation reactions utilizing this compound (CF3Cu). Mechanistic studies have elucidated the pathway for this unexpected homologation. The primary mechanism involves the decomposition of this compound. rsc.orgrsc.org

Under specific reaction conditions, particularly at elevated temperatures, this compound can undergo thermal decomposition to yield cuprous fluoride (CuF) and difluorocarbene (:CF2). rsc.orgrsc.org This highly reactive difluorocarbene intermediate can then insert into the copper-carbon bond of another molecule of this compound. This insertion step results in the formation of a new organocopper species, pentafluoroethylcopper (B14617327) (C2F5Cu). rsc.orgrsc.org Once formed, pentafluoroethylcopper can participate in cross-coupling reactions, for instance with aryl halides, leading to the corresponding pentafluoroethylated aromatic compounds. rsc.orgrsc.org

This mechanism was proposed to explain the formation of (pentafluoroethyl)anisole alongside the expected (trifluoromethyl)anisole in the reaction of bromoanisole with trifluoromethyl iodide and copper powder. rsc.orgrsc.org Similarly, reactions with 3-bromobenzofuran yielded both 2- and 3-(pentafluoroethyl)benzofuran. rsc.orgrsc.org

Alternative pathways for generating pentafluoroethylcopper species have also been developed. One approach involves the decarboxylative pentafluoroethylation using sodium pentafluoropropionate (C2F5CO2Na) in the presence of a copper salt. d-nb.infonih.gov The reaction mechanism is considered analogous to trifluoromethylation with sodium trifluoroacetate (B77799). nih.gov Another method utilizes trimethylsilyltrifluoromethyl (TMSCF3) in the presence of CuCl and KF. It is proposed that a CuCF3 species is initially formed, which then undergoes a homologation step with a copper difluorocarbene equivalent to generate the CuCF2CF3 species. beilstein-journals.org

Table 1: Examples of Pentafluoroethylation Reactions

| Reactant | Reagents | Product | Yield | Citation |

|---|---|---|---|---|

| 3-Chloroiodobenzene | C2F5CO2Na, CuI, NMP | 1-Chloro-3-(pentafluoroethyl)benzene | 80% | d-nb.infonih.gov |

| 4-Iodoacetophenone | TMSCF3, CuCl, KF, 1,10-phenanthroline, K2CO3, DMF | 1-(4-(Pentafluoroethyl)phenyl)ethan-1-one | 81% | beilstein-journals.org |

| 1-Iodo-4-nitrobenzene | TMSCF3, CuCl, KF, 1,10-phenanthroline, K2CO3, DMF | 1-Nitro-4-(pentafluoroethyl)benzene | 74% | beilstein-journals.org |

| 3-Bromobenzofuran | CF3I, Cu, Pyridine | 3-(Pentafluoroethyl)benzofuran | N/A | rsc.orgrsc.org |

Other Byproduct Generation Mechanisms

Beyond pentafluoroethylation, several other side reactions can occur during trifluoromethylation reactions involving this compound, leading to a variety of byproducts. The nature of these byproducts is highly dependent on the substrates, reagents, and reaction conditions.

Radical-Mediated Byproducts: One significant side reaction pathway involves the generation of trifluoromethyl radicals (•CF3). The thermal cleavage of a perfluoroalkylcopper species can produce a perfluoroalkyl radical. rsc.orgrsc.org This radical can then engage in non-specific reactions with the solvent or other species in the reaction mixture. For example, in the reaction of 3-bromobenzofuran in pyridine, the formation of 2,3-bis(trifluoromethyl)benzofuran is attributed to a radical mechanism. rsc.orgrsc.org Similarly, radical processes are implicated in the oxidative dimerization and oligomerization of phenols when they are subjected to C-H trifluoromethylation conditions. nih.govbeilstein-journals.org

Elimination Reactions: In the trifluoromethylation of certain substrates, elimination reactions can lead to unsaturated byproducts. For instance, during the copper-catalyzed trifluoromethylation of secondary benzylic chlorides, styrene derivatives have been observed as byproducts, resulting from an elimination reaction of the starting halide. rsc.org Another example is the formation of difluoroolefins as byproducts in the trifluoromethylation of α-diazo esters, which occurs through a β-elimination of fluoride from the product. cas.cn

Substrate-Specific Byproducts: The structure of the substrate itself can predispose the reaction to specific side pathways.

Protodeborylation: In copper-catalyzed trifluoromethylations of arylboronic acids, protodeborylation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction. nih.gov Using pinacol (B44631) esters of the boronic acids can minimize this, but may lead to other byproducts like methoxy-substituted arenes if the trifluoromethyl source contains methoxy (B1213986) groups. beilstein-journals.org

Diyne Formation: When trifluoromethylating terminal alkynes, a competitive side reaction is the homocoupling of the alkyne, which forms undesired diyne byproducts. nih.gov This is thought to arise from the formation of a bis-alkynyl-copper complex. nih.gov

Table 2: Common Byproducts in this compound Reactions

| Reaction Type | Substrate Type | Byproduct Type | Mechanism/Cause | Citation |

|---|---|---|---|---|

| Aromatic Trifluoromethylation | 3-Bromobenzofuran | 2,3-Bis(trifluoromethyl)benzofuran | Radical reaction from thermal cleavage of Cu-CF3 | rsc.orgrsc.org |

| C-H Trifluoromethylation | Phenols | Dimerized/Oligomerized Phenols | Oxidative radical coupling | nih.govbeilstein-journals.org |

| Benzylic Trifluoromethylation | Secondary Benzylic Chlorides | Styrene Derivatives | Elimination reaction | rsc.org |

| Trifluoromethylation of α-Diazo Esters | α-Diazo Esters | Difluoroolefins | β-Fluoride elimination | cas.cn |

| Cross-Coupling | Arylboronic Acids | Protodeborylated Arene | Replacement of boronic acid with hydrogen | nih.gov |

Applications of Trifluoromethylcopper in Advanced C Cf3 Bond Formation Strategies

Trifluoromethylation of (Hetero)aryl Halides

The cross-coupling of (hetero)aryl halides with a trifluoromethyl source is a fundamental transformation for the synthesis of trifluoromethylated arenes and heteroarenes. Trifluoromethylcopper has proven to be a highly effective reagent for this purpose, enabling the trifluoromethylation of a broad spectrum of aryl and heteroaryl iodides and bromides. organic-chemistry.orgnih.gov

Activation Strategies for Diverse Substrates

The reactivity of (hetero)aryl halides in trifluoromethylation reactions can be significantly influenced by the electronic and steric properties of the substrate. For instance, electron-poor aryl iodides can be converted to their corresponding benzotrifluorides using catalytic amounts of copper(I) iodide and 1,10-phenanthroline (B135089). nih.gov The fluoroform-derived CuCF₃ reagent demonstrates high reactivity towards a variety of iodoarenes, leading to nearly quantitative yields of the corresponding benzotrifluorides. organic-chemistry.org This method is also effective for a number of less reactive aromatic bromides. organic-chemistry.org

A notable "ortho-effect" has been observed, where aryl halides with ortho-substituents such as -NO₂, -COOH, and -CHO exhibit enhanced reactivity. organic-chemistry.org This effect is attributed to the potential for chelation or other favorable interactions with the copper center, facilitating the C-CF₃ bond-forming step.

Ligand-Free and Ligand-Enabled Processes

Trifluoromethylation reactions using this compound can be performed under both ligand-free and ligand-enabled conditions, with the choice of conditions often depending on the substrate and the trifluoromethyl source.

Ligand-Free Processes: A significant advantage of some this compound reagents is their ability to effect trifluoromethylation without the need for additional ligands. For example, the fluoroform-derived CuCF₃ reagent smoothly trifluoromethylates a broad range of iodoarenes at mild temperatures (23–50°C) in the absence of any ligand. organic-chemistry.org This approach offers simplicity and avoids potential complications arising from ligand-metal interactions. Similarly, a practical and ligand-free copper-catalyzed decarboxylative trifluoromethylation of aryl iodides has been reported using sodium trifluoroacetate (B77799) as the trifluoromethyl source. nih.gov

Ligand-Enabled Processes: In many cases, the addition of a ligand is crucial for achieving high efficiency and broad substrate scope. Diamine ligands, such as 1,10-phenanthroline (phen) and tetramethylethylenediamine (TMEDA), have been shown to accelerate the trifluoromethylation of aryl and heteroaryl iodides. nih.govorganic-chemistry.org These ligands are believed to stabilize the active copper species and promote the reductive elimination step that forms the C-CF₃ bond. nih.govorganic-chemistry.org For instance, the use of a diamine ligand was found to be necessary for the catalytic trifluoromethylation of aryl iodides with TESCF₃ to enhance the electron density at the copper center and accelerate the regeneration of the catalyst. beilstein-journals.org

Direct C-H Trifluoromethylation Methodologies

Direct C-H trifluoromethylation represents a highly atom-economical and efficient approach to the synthesis of trifluoromethylated compounds, as it avoids the need for pre-functionalized substrates. This compound reagents have been instrumental in the development of various direct C-H trifluoromethylation methodologies.

C(sp²)-H Functionalization in Arenes and Heteroarenes

The direct trifluoromethylation of C(sp²)-H bonds in arenes and heteroarenes is a powerful tool for the late-stage functionalization of complex molecules. Copper-catalyzed methods have been developed for the oxidative trifluoromethylation of heteroarenes and electron-deficient arenes using CF₃SiMe₃ as the trifluoromethyl source. researchgate.net These reactions often employ an oxidant, such as air or di-tert-butyl peroxide, and a ligand like 1,10-phenanthroline to facilitate the C-H activation and C-CF₃ bond formation. researchgate.net

Mechanistic studies suggest that these reactions can proceed through different pathways depending on the substrate's electronic properties. nih.gov For electron-rich substrates, a single electron transfer (SET) mechanism may be operative, while for electron-poor substrates, a CF₃ radical release followed by an electrophilic aromatic substitution (SEAr) type mechanism is more likely. nih.gov The use of removable directing groups has also enabled highly regioselective C-H trifluoromethylation of heterocycles like indoles under mild, ligand-free conditions. frontiersin.org

| Substrate Type | Trifluoromethyl Source | Catalyst/Reagent | Conditions | Key Features |

| Heteroarenes, Electron-deficient arenes | CF₃SiMe₃ | Cu(OAc)₂, 1,10-phenanthroline | Air or di-tert-butyl peroxide as oxidant | Enables direct C-H trifluoromethylation of various heterocycles. researchgate.net |

| Indoles | CF₃SO₂Na | Copper catalyst | Ambient temperature, ligand- and additive-free | High regioselectivity at the C2 position with a removable directing group. frontiersin.org |

| (Hetero)arenes | Umemoto's reagent | Co(III)-CF₃ complex (photocatalyst) | Visible light | Broad applicability for late-stage functionalization of pharmaceuticals. nih.gov |

C(sp³)-H Trifluoromethylation of Alkanes and Alkyl Halides

The trifluoromethylation of unactivated C(sp³)-H bonds in alkanes is a particularly challenging transformation. A significant breakthrough was achieved with the development of a multifunctional trifluoromethyl copper(III) complex, bpyCu(CF₃)₃. wiley.comnih.gov This complex acts as a photoinitiator, a source of the hydrogen-atom-transfer reagent (CF₃ radical), and the trifluoromethyl anion source under visible light irradiation. wiley.comnih.gov The reaction proceeds via a radical-polar crossover mechanism, enabling the direct, late-stage trifluoromethylation of complex molecules with methylene (B1212753) selectivity. wiley.comnih.gov

While the direct trifluoromethylation of alkanes is a major advance, the copper-mediated trifluoromethylation of alkyl halides has also been explored. For instance, benzyl (B1604629) bromides can be chemoselectively trifluoromethylated at the benzylic position using an electrophilic CF₃ reagent that generates a reactive [CuCF₃] species in situ. beilstein-journals.org

| Substrate Type | Trifluoromethyl Source/Reagent | Conditions | Mechanism | Key Features |

| Unactivated Alkanes | bpyCu(CF₃)₃ | Visible light | Photoinduced homolytic cleavage, H-abstraction by CF₃ radical, radical-polar crossover. wiley.comnih.gov | Mild, operationally simple, late-stage functionalization. wiley.comnih.gov |

| Benzyl Bromides | Electrophilic CF₃ reagent/[CuCF₃] | In situ generation | Nucleophilic attack by [CuCF₃] | Chemoselective trifluoromethylation at the benzylic position. beilstein-journals.org |

C(sp)-H Trifluoromethylation of Terminal Alkynes

The synthesis of trifluoromethylated acetylenes is of great interest due to their utility as building blocks in organic synthesis. organic-chemistry.org this compound has been successfully employed in the direct trifluoromethylation of terminal alkynes. An efficient copper-mediated aerobic oxidative trifluoromethylation of terminal alkynes has been developed using Me₃SiCF₃ (Ruppert-Prakash reagent). organic-chemistry.org The reaction is typically carried out in the presence of a copper(I) catalyst and a ligand such as 1,10-phenanthroline, under an air atmosphere. organic-chemistry.org This method is applicable to a wide range of both aromatic and aliphatic terminal alkynes and is scalable. organic-chemistry.org

Improved procedures have been developed that allow the reaction to proceed at room temperature with a smaller excess of the trifluoromethylating agent. beilstein-journals.org Other electrophilic trifluoromethylating reagents, such as Togni's reagent and Umemoto's reagent, have also been used in copper-catalyzed trifluoromethylations of terminal alkynes. beilstein-journals.org

| Trifluoromethyl Source | Catalyst/Ligand | Conditions | Substrate Scope |

| Me₃SiCF₃ (Ruppert-Prakash reagent) | CuI / 1,10-phenanthroline | Air, 100°C | Aromatic and aliphatic alkynes, including heterocyclic substrates. organic-chemistry.org |

| Me₃SiCF₃ (Ruppert-Prakash reagent) | Copper catalyst | Room temperature | Aryl-substituted alkynes. beilstein-journals.org |

| Togni's reagent | Copper salt | Room temperature | Phenylacetylenes, tolerates various functional groups. beilstein-journals.org |

| Umemoto's reagent | Copper catalyst | Room temperature | Aromatic and aliphatic alkynes, tolerates many functional groups. beilstein-journals.org |

Oxidative Trifluoromethylation Reactions

Oxidative trifluoromethylation has emerged as a powerful strategy for the formation of carbon-trifluoromethyl bonds. These reactions often involve the interplay between a nucleophilic trifluoromethyl source, a substrate, and an oxidant, facilitated by a copper catalyst. The process typically relies on the generation of a high-valent copper-trifluoromethyl intermediate or a trifluoromethyl radical, which then engages with the substrate.

Combination with Nucleophilic Trifluoromethyl Sources and Oxidants

A common approach in oxidative trifluoromethylation involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as a nucleophilic CF3 source in conjunction with a copper catalyst and an oxidant. nih.govresearchgate.net The oxidant plays a crucial role in facilitating the catalytic cycle. For instance, in the copper-catalyzed oxidative trifluoromethylation of heteroarenes, air or di-tert-butyl peroxide can serve as the oxidant. researchgate.net The reaction is believed to proceed through the formation of a this compound(I) species from the copper salt and TMSCF3. This intermediate can then undergo oxidation to a higher-valent Cu(II) or Cu(III) species, which subsequently reacts with the substrate to deliver the trifluoromethyl group. nih.govbeilstein-journals.org

Another strategy involves the in-situ generation of a trifluoromethyl radical from a nucleophilic source. For example, the reaction of sodium trifluoromethanesulfinate (CF3SO2Na) with an oxidant like tert-butyl hydroperoxide, in the presence of a copper catalyst, can generate a trifluoromethyl radical. beilstein-journals.orgbeilstein-journals.org This radical can then add to a substrate, such as an enol acetate (B1210297), followed by oxidation of the resulting radical intermediate by a Cu(II) species to form the final product and regenerate the Cu(I) catalyst. beilstein-journals.org The choice of oxidant is critical and can significantly influence the reaction's efficiency and substrate scope. researchgate.net For example, while air can be a suitable oxidant for the trifluoromethylation of 1,3,4-oxadiazoles, di-tert-butyl peroxide is more effective for 1,3-azoles and perfluoroarenes. researchgate.net

Stereoselective and Regioselective Trifluoromethylation

Achieving control over stereochemistry and regiochemistry is a significant challenge in trifluoromethylation reactions. This compound reagents have been instrumental in developing methodologies that address these challenges, particularly in the context of allylic and propargylic systems.

Allylic Trifluoromethylation

Copper-catalyzed nucleophilic trifluoromethylation of allylic halides provides a direct route to allylic trifluoromethylated compounds. beilstein-journals.org Using a combination of a copper catalyst and TMSCF3, various cinnamyl halides can be converted to their corresponding trifluoromethylated products in good yields. beilstein-journals.org A key feature of this transformation is its high regioselectivity, with the trifluoromethyl group being introduced exclusively at the α-position relative to the leaving group. beilstein-journals.org Mechanistic studies suggest that these reactions may proceed through a nucleophilic substitution pathway involving an allyl copper intermediate. nih.gov The reaction is not limited to halides; allylic trifluoroacetates can also serve as effective substrates for copper-mediated trifluoromethylation. nih.gov

The development of methods for the direct trifluoromethylation of unactivated C(sp³)–H bonds in alkenes represents a significant advance. beilstein-journals.org These reactions bypass the need for pre-functionalized substrates, offering a more atom-economical approach. beilstein-journals.org

Propargylic Trifluoromethylation

The introduction of a trifluoromethyl group into propargylic systems can be achieved with high selectivity using copper-based reagents. acs.org The reaction of propargylic halides and trifluoroacetates with a well-defined (Ph3P)3Cu(CF3) reagent allows for the selective formation of either allenyl or propargyl trifluoromethyl derivatives, depending on the substrate and reaction conditions. acs.org This method is compatible with a range of aliphatic and aromatic substrates bearing both electron-donating and electron-withdrawing groups. acs.org

Furthermore, copper-catalyzed stereospecific trifluoromethylation of optically active secondary propargyl sulfonates has been developed. dicp.ac.cnlookchem.com This reaction proceeds with high regioselectivity and stereospecificity, leading to the formation of enantioenriched trifluoromethylated alkynes. dicp.ac.cnlookchem.com The proposed mechanism involves the formation of a this compound complex, which undergoes oxidative addition to the propargyl sulfonate, leading to an inversion of configuration at the stereocenter. dicp.ac.cnlookchem.com This is followed by reductive elimination to yield the final product. dicp.ac.cnlookchem.com

| Substrate Type | CF3 Source | Catalyst/Reagent | Key Features |

| Primary Propargylic Chlorides | TMSCF3 | Copper Salt | Forms trifluoromethylated alkynes. nih.govbeilstein-journals.org |

| Secondary Propargylic Chlorides | TMSCF3 | Copper Salt | Forms trifluoromethylated allenes. nih.govbeilstein-journals.org |

| Propargylic Halides/Trifluoroacetates | (Ph3P)3Cu(CF3) | - | High allenyl or propargyl selectivity. acs.org |

| Secondary Propargyl Sulfonates | TMSCF3 | CuCN | High regioselectivity and stereospecificity. dicp.ac.cnlookchem.com |

Enantioselective Approaches in Catalysis

The development of enantioselective trifluoromethylation reactions is crucial for the synthesis of chiral, fluorine-containing molecules for applications in pharmaceuticals and materials science. A significant strategy involves the copper-catalyzed stereospecific trifluoromethylation of chiral, non-racemic secondary propargyl sulfonates. dicp.ac.cnlookchem.com This method allows for the transfer of chirality from the starting material to the product with high fidelity. dicp.ac.cn

Another approach focuses on the enantioselective reduction of β-trifluoromethylated acrylates and acrylonitriles using a chiral copper-hydride complex formed in situ. nih.gov This reaction provides access to enantioenriched β-trifluoromethylated esters and nitriles with excellent enantioselectivities. nih.gov While not a direct trifluoromethylation, it demonstrates the utility of chiral copper catalysts in creating C-CF3 stereocenters.

Photoinduced and Electrochemical Trifluoromethylation

Light and electricity offer alternative energy sources to drive trifluoromethylation reactions, often under mild conditions. These methods can provide unique reactivity patterns compared to traditional thermal processes.

Photoinduced trifluoromethylation has been demonstrated for the direct C(sp³)–H functionalization of unactivated alkanes. wiley.comnih.gov This method utilizes a stable Cu(III) complex, bpyCu(CF3)3, which acts as a multifunctional reagent. wiley.comnih.gov Under visible light irradiation, the complex is thought to undergo homolytic cleavage to generate a trifluoromethyl radical. This radical then abstracts a hydrogen atom from an alkane, and the resulting alkyl radical combines with the copper complex to form the trifluoromethylated product. wiley.comnih.gov

Electrochemical methods provide another avenue for generating this compound species or trifluoromethyl radicals. An early example involved the use of a sacrificial copper anode in the electrolysis of bromotrifluoromethane (B1217167) (CF3Br). rsc.org The electrochemically generated this compound species could then be coupled with various aromatic halides. rsc.org More recently, electrochemical protocols have been developed for the trifluoromethylation of alkenes and N-allylamides using reagents like sodium trifluoromethanesulfinate (CF3SO2Na). beilstein-journals.orgorganic-chemistry.org These methods often proceed via the anodic oxidation of the trifluoromethyl source to generate a trifluoromethyl radical, which then reacts with the substrate. organic-chemistry.org These electrochemical approaches are attractive due to their mild conditions and avoidance of chemical oxidants. organic-chemistry.org

| Method | CF3 Source | Key Features |

| Photoinduced | bpyCu(CF3)3 | Direct C(sp³)–H trifluoromethylation of unactivated alkanes under visible light. wiley.comnih.gov |

| Electrochemical | CF3Br | Generation of CF3Cu from a sacrificial copper anode for coupling with aryl halides. rsc.org |

| Electrochemical | CF3SO2Na | Anodic generation of CF3 radicals for reaction with alkenes and amides. beilstein-journals.orgorganic-chemistry.org |

| Electrochemical | IMDN-SO2CF3 | Cathodic reduction to generate trifluoromethyl radicals for cyclization reactions. rsc.org |

Electrochemical Synthesis and Transformations

Electrochemical methods offer a green and efficient alternative for generating reactive intermediates in organic synthesis, often avoiding the need for harsh chemical oxidants or reductants. lookchem.comrsc.org The electrochemical synthesis of this compound and its subsequent use in transformations represents a significant advancement in trifluoromethylation chemistry.

An efficient method for the electrochemical trifluoromethylation of aromatic halides involves the use of bromotrifluoromethane (CF3Br) and a sacrificial copper anode in a one-compartment electrolysis cell. lookchem.com This technique allows for the in-situ formation of a CF3Cu species, which can then couple with various aromatic and heteroaromatic iodides and bromides under mild conditions. lookchem.com This electrochemical approach is advantageous as it utilizes the inexpensive and readily available CF3Br. lookchem.com The process can be carried out in two steps: first, the electrochemical formation of CF3Cu, followed by the addition of the halide and subsequent coupling upon warming. lookchem.com

Electrochemical methods have also been employed for the trifluoromethylation of α,β-unsaturated carboxylic acids using Langlois' reagent as the trifluoromethyl source. acs.org This electro-oxidative strategy proceeds under catalyst-free and external oxidant-free conditions to afford vinyl-CF3 compounds with high regioselectivity. acs.org The involvement of a radical process is supported by the successful trapping of the CF3 radical. acs.org Furthermore, electrochemical trifluoromethylation/cyclization reactions have been developed for the synthesis of complex heterocyclic structures like isoquinoline-1,3-diones and oxindoles. rsc.org These methods often utilize inexpensive and easily accessible trifluoromethylation reagents and proceed efficiently without additional redox agents. rsc.org

Cross-Coupling Reactions Involving this compound

This compound is a versatile reagent for cross-coupling reactions, enabling the formation of C-CF3 bonds with a variety of organic substrates. These reactions are of significant interest for the synthesis of trifluoromethylated compounds, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. cas.cncas.cn

Aryl Boronic Acids

The copper-mediated or -catalyzed cross-coupling of this compound with aryl boronic acids, a variation of the Suzuki-Miyaura coupling, is a powerful method for the synthesis of trifluoromethylated arenes. cas.cnacs.orglibretexts.org This reaction can be performed under ligand-free conditions using copper powder or with the assistance of a ligand. cas.cn

The reaction scope is broad, accommodating both electron-rich and electron-poor aryl boronic acids, as well as those containing various functional groups such as cyano, formyl, nitro, and hydroxyl groups. cas.cn Heteroarylboronic acids are also suitable substrates for this transformation. cas.cn

The proposed mechanism often involves the formation of a CuCF3 intermediate. cas.cn Density functional theory (DFT) calculations suggest that the catalytic cycle for the copper-catalyzed trifluoromethylation of aryl boronic acids with Togni's reagent proceeds through the transmetalation between the aryl boronic acid and a copper(I) species to generate an arylcopper(I) intermediate. scispace.com This is followed by the coordination of the Togni's reagent and subsequent electrophilic substitution of the CF3 group onto the phenyl group via a concerted five-membered ring transition state to yield the trifluoromethylated product. scispace.com The transmetalation step is often considered the rate-determining step of the reaction. scispace.com

| Substrate (ArB(OH)2) | Trifluoromethylating Reagent | Catalyst/Mediator | Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | S-(trifluoromethyl)diphenylsulfonium salt | Cu powder | None | CsF | DMF | Trifluoromethylbenzene | 85 |

| 4-Methoxyphenylboronic acid | S-(trifluoromethyl)diphenylsulfonium salt | Cu powder | None | CsF | DMF | 1-Methoxy-4-(trifluoromethyl)benzene | 82 |

| 4-Chlorophenylboronic acid | S-(trifluoromethyl)diphenylsulfonium salt | Cu powder | None | CsF | DMF | 1-Chloro-4-(trifluoromethyl)benzene | 75 |

| 2-Naphthylboronic acid | S-(trifluoromethyl)diphenylsulfonium salt | Cu powder | None | CsF | DMF | 2-(Trifluoromethyl)naphthalene | 78 |

| (E)-Styrylboronic acid | S-(trifluoromethyl)diphenylsulfonium salt | Cu powder | None | CsF | DMF | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 70 |

| 4-Cyanophenylboronic acid | CF3TMS | Cu(OAc)2 | None | K2CO3 | DMF | 4-(Trifluoromethyl)benzonitrile | 72 |

| 4-(Trifluoromethyl)phenylboronic acid | CF3TMS | Cu(OAc)2 | None | K2CO3 | DMF | 1,4-Bis(trifluoromethyl)benzene | 65 |

Table 1: Examples of Copper-Mediated/Catalyzed Trifluoromethylation of Aryl Boronic Acids. Data compiled from various sources. cas.cnacs.org

Terminal Alkynes

The copper-mediated or -catalyzed trifluoromethylation of terminal alkynes provides a direct route to trifluoromethylated acetylenes, which are valuable building blocks in various fields of chemistry. cas.cnbeilstein-journals.org This reaction, often considered a variation of the Sonogashira coupling, involves the formation of a C(sp)-CF3 bond. organic-chemistry.orgwikipedia.orglibretexts.org

Various trifluoromethylating reagents can be employed, including (trifluoromethyl)trimethylsilane (TMSCF3) and electrophilic reagents like Togni's or Umemoto's reagents. cas.cnbeilstein-journals.org The reaction conditions can be optimized by the choice of copper source, ligand, and base. For instance, the use of a bipyridine ligand has been shown to be effective in some cases. cas.cn

A proposed mechanism for the oxidative trifluoromethylation of terminal alkynes involves the formation of a copper(I)-acetylide species, which then undergoes oxidative addition of a "CF3+" source. Subsequent reductive elimination from a copper(III) intermediate furnishes the trifluoromethylated alkyne and regenerates the copper(I) catalyst. acs.orgbeilstein-journals.org To avoid the formation of undesired diyne byproducts, slow addition of the terminal alkyne to a pre-generated CuCF3 species can be employed. beilstein-journals.org

| Substrate (Terminal Alkyne) | Trifluoromethylating Reagent | Catalyst/Mediator | Ligand | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | [Ph2SCF3]+[OTf]- | CuI | 2,2'-Bipyridine | K2CO3 | DMF | (Trifluoromethyl)ethynylbenzene | 85 |

| 4-Methoxyphenylacetylene | [Ph2SCF3]+[OTf]- | CuI | 2,2'-Bipyridine | K2CO3 | DMF | 1-((Trifluoromethyl)ethynyl)-4-methoxybenzene | 82 |

| 4-Chlorophenylacetylene | [Ph2SCF3]+[OTf]- | CuI | 2,2'-Bipyridine | K2CO3 | DMF | 1-Chloro-4-((trifluoromethyl)ethynyl)benzene | 78 |

| 1-Ethynyl-4-nitrobenzene | CF3TMS | CuOAc | None | K2CO3 | DMF | 1-Nitro-4-((trifluoromethyl)ethynyl)benzene | 74 |

| 2-Ethynylpyridine | CF3TMS | CuOAc | None | K2CO3 | DMF | 2-((Trifluoromethyl)ethynyl)pyridine | 68 |

| 1-Octyne | [Ph2SCF3]+[OTf]- | CuI | 2,2'-Bipyridine | K2CO3 | DMF | 1,1,1-Trifluoronon-2-yne | 75 |

Table 2: Examples of Copper-Mediated/Catalyzed Trifluoromethylation of Terminal Alkynes. Data compiled from various sources. cas.cnacs.org

Advanced Ligand Design and Catalyst Development in Trifluoromethylcopper Chemistry

Role of N-Heterocyclic Carbenes (NHCs) in Stabilization and Reactivity

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition-metal catalysis, and their application in trifluoromethylcopper chemistry is no exception. Their strong σ-donating ability forms a robust bond with the copper center, effectively stabilizing otherwise transient or unstable this compound species. nih.govmdpi.com This stabilization is crucial for the isolation and characterization of well-defined [(NHC)Cu(I)-CF₃] complexes, which serve as valuable reagents and catalyst precursors.

The strong NHC-copper bond enhances the thermal stability of the complexes, a critical factor for many catalytic applications. mdpi.com Beyond stabilization, NHCs also play a significant role in modulating the reactivity of the copper center. Computational studies have been employed to investigate the mechanisms of trifluoromethylation reactions involving NHC-copper trifluoromethyl complexes. These studies have explored various potential pathways, including oxidative addition-reductive elimination, σ-bond metathesis, and single-electron transfer, highlighting the integral role of the NHC ligand in facilitating the desired chemical transformation. The steric and electronic properties of the NHC ligand can be readily tuned by modifying its backbone and wingtip groups, allowing for fine control over the catalytic activity and selectivity of the resulting this compound complex. rutgers.edu

Recent advancements have focused on developing novel, sterically demanding NHC ligands that create a unique coordination environment around the copper center. rutgers.edu This has led to enhanced catalytic performance in a variety of trifluoromethylation reactions. The continued development of NHC ligands is a promising avenue for expanding the scope and utility of this compound chemistry.

Chiral Ligands for Asymmetric Induction

Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is a cornerstone of modern organic synthesis. wikipedia.org In the context of this compound chemistry, the development of chiral ligands has been instrumental in achieving enantioselective trifluoromethylation reactions. These ligands create a chiral environment around the copper center, which in turn directs the stereochemical outcome of the reaction. wikipedia.orgyoutube.com

A notable example is the use of chiral bisoxazolidine (B8223872) ligands in copper(II)-catalyzed asymmetric nitroaldol (Henry) reactions of 1,1,1-trifluoroketones. scilit.comnih.gov This methodology provides an efficient route to chiral tertiary trifluoromethyl alcohols, which are valuable building blocks in medicinal chemistry. The chiral copper complex facilitates the enantioselective addition of nitromethane (B149229) to the trifluoromethyl ketone, with the ligand's structure being the primary determinant of the observed stereoselectivity. scilit.comnih.gov

The design of effective chiral ligands for this compound-mediated reactions is an active area of research. The goal is to develop ligands that not only induce high levels of asymmetry but also exhibit broad substrate scope and high catalytic turnover numbers. The synthesis of both enantiomers of syn-(3-trifluoromethyl)cysteine derivatives has been explored using various chiral trifluoromethylated building blocks, underscoring the importance of ligand design in accessing specific stereoisomers. researchgate.net

| Ligand Type | Reaction Type | Product Class |

| Chiral Bisoxazolidine | Asymmetric Nitroaldol (Henry) Reaction | Chiral Tertiary Trifluoromethyl Alcohols |

| Chiral Guanidines | Enantioselective Henry (Nitroaldol) Reaction | Enantiomerically Pure β-hydroxy Nitroalkanes |

Bipyridine and Phenanthroline Ligands in Radical Chemistry

Bipyridine and phenanthroline ligands are widely used in coordination chemistry due to their robust chelating ability. mdpi.com In this compound chemistry, they have proven particularly effective in mediating reactions that may proceed through radical intermediates. The electronic properties of these ligands can be tuned, for instance, by the introduction of trifluoromethyl groups onto the phenanthroline scaffold, which in turn influences the properties of the resulting copper complexes. nsf.govnih.gov

Copper-catalyzed aerobic C-H trifluoromethylation of phenanthrolines represents a significant advancement in the direct functionalization of heterocyclic compounds. nih.gov This transformation, which utilizes a Cu(OAc)₂ catalyst, is proposed to proceed through a mechanism that does not involve the generation of free CF₃ radicals. nih.gov Instead, a cooperative activation mechanism may be at play, where the phenanthroline substrate itself acts as a ligand. nih.gov

Furthermore, bipyridyl-derived ligands have been shown to control the regioselectivity of copper-catalyzed nucleophilic trifluoromethylation reactions of propargyl electrophiles. figshare.com This control over the reaction outcome highlights the crucial role of the ligand in directing the reactivity of the "Cu-CF₃" species. The ability of these ligands to stabilize copper intermediates and facilitate electron transfer processes makes them well-suited for promoting reactions with radical character.

| Ligand Family | Application in this compound Chemistry | Proposed Mechanistic Aspect |

| Phenanthrolines | Aerobic C-H trifluoromethylation of phenanthrolines | Cooperative activation |

| Bipyridines | Regioselective nucleophilic trifluoromethylation of propargyl electrophiles | Control of regiochemistry |

Diketonate Ligands and High-Valent Copper Complexes

The stabilization of high-valent copper species, particularly Cu(III), is a significant challenge in organometallic chemistry. Diketonate ligands have recently emerged as effective ancillary ligands for the synthesis and stabilization of high-valent Cu(III)-trifluoromethyl complexes. researchgate.netchemrxiv.org These LCu(III)(CF₃)₂ complexes, where L is a 1,3-diketonate, have been successfully prepared and characterized, including by X-ray crystallography. researchgate.netchemrxiv.org

These Cu(III) trifluoromethyl diketonate complexes are soluble in common organic solvents and exhibit enhanced reactivity compared to their N-donor ligand counterparts. researchgate.netchemrxiv.org They have shown considerable promise in radical and radical-polar crossover trifluoromethylation reactions. researchgate.netchemrxiv.org For instance, the direct C-H trifluoromethylation of electron-rich arenes and indoles can be achieved under mild conditions using these complexes with blue light irradiation. researchgate.netchemrxiv.org

The versatility of these high-valent copper complexes is further demonstrated by their application in the azolo- and oxy-trifluoromethylation of terminal alkynes, as well as the S-trifluoromethylation of thiophenols. researchgate.netchemrxiv.org The use of diketonate ligands has thus opened new avenues for exploring the chemistry of high-valent copper and developing novel C-H trifluoromethylation methodologies. chemrxiv.orgresearchgate.net

| Diketonate Ligand Application | Substrate Class | Reaction Type |

| C-H Trifluoromethylation | Electron-rich arenes, indoles | Radical C-H functionalization |

| Difunctionalization | Terminal alkynes | Azolo- and oxy-trifluoromethylation |

| S-Trifluoromethylation | Thiophenols | Heteroatom trifluoromethylation |

Development of Novel Ligand Systems for Enhanced Catalytic Performance

The quest for more efficient and selective trifluoromethylation reactions continues to drive the development of novel ligand systems. Researchers are exploring new ligand scaffolds designed to impart unique steric and electronic properties to the copper center, thereby enhancing catalytic performance.

One approach involves the synthesis of new chiral derivatives of dipinodiazafluorene, which have been used to prepare novel copper(II) complexes. nih.gov These complexes have shown catalytic activity in oxidation reactions, and the chiral nature of the ligands offers potential for asymmetric transformations. nih.gov The incorporation of the 4,5-diazafluorene (B6599424) core into the ligand structure provides a rigid and well-defined coordination environment for the copper ion. nih.gov